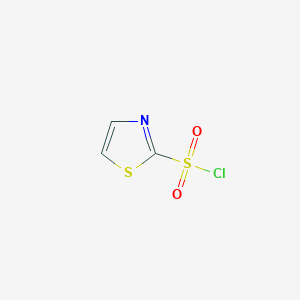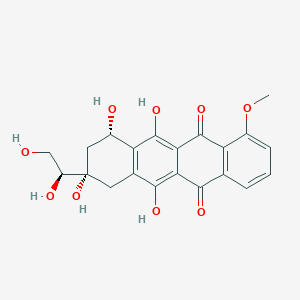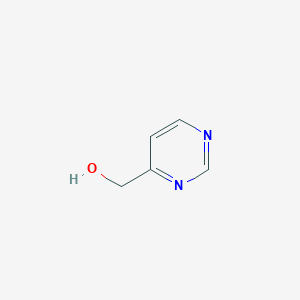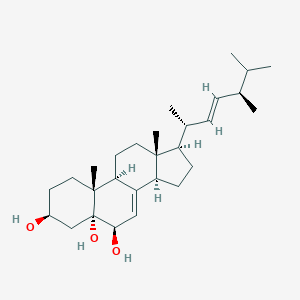
2-Amino-6-phenylpyridine
Übersicht
Beschreibung
Synthesis Analysis
- Synthesis through Displacement : 2-Amino-6-phenylpyridine can be synthesized by displacing a methylsulfinyl group from the 6-position of the pyridine ring. The process involves the use of 2-(1-phenylethylidene)propanedinitriles and dimethyl N-cyanodithioiminocarbonate (Teague, 2008).
- Efficient and Cost-Effective Synthesis : Another method involves the synthesis of 2-phenyl-3-aminopyridine from 2-chloro-3-aminopyridine using an imine as a protecting group, followed by Suzuki coupling with phenylboronic acid (Caron et al., 2001).
Molecular Structure Analysis
- Structural Studies : The molecular structure of 2-Amino-6-phenylpyridine and its derivatives has been extensively studied, often involving X-ray diffraction and NMR techniques. These studies reveal intricate details about the compound's molecular framework and bonding patterns (Jayarajan et al., 2019).
Chemical Reactions and Properties
- Reactivity with Nitric Oxide Synthase : A series of 6-phenyl-2-aminopyridines exhibit potent and selective inhibition of the neuronal isoform of nitric oxide synthase, demonstrating the compound's significant biochemical reactivity (Lowe et al., 2004).
Physical Properties Analysis
- Optical Properties : The compound and its derivatives have been analyzed for their optical properties, including non-linear optical (NLO) behavior and molecular docking analyses, revealing insights into their potential applications in various fields (Jayarajan et al., 2019).
Chemical Properties Analysis
- Catalytic Properties : The compound's derivatives, such as N-substituted-2-aminomethyl-6-phenylpyridines, have shown promising catalytic properties, particularly in palladium and ruthenium complexes. These properties are crucial in various chemical synthesis and industrial applications (Wang et al., 2011).
Wissenschaftliche Forschungsanwendungen
- Scientific Field: Biochemistry and Molecular Biology .
- Summary of the Application: 2-Amino-6-phenylpyridine has been used in the development of fluorescent probes. These probes are used in various areas including analyzing proteins, immunoassays, visual recognition, efficient isolation of cells, etc .
- Methods of Application or Experimental Procedures: The synthesis and fluorescent properties of multisubstituted aminopyridines were studied based on a recently developed Rh-catalyzed coupling of vinyl azide with isonitrile to form a vinyl carbodiimide intermediate, following tandem cyclization with an alkyne . An aminopyridine substituted with an azide group as a potential probe was further designed, synthesized, and evaluated .
- Results or Outcomes: The “clicking-and-probing” experiment of it on BSA protein showed the potential of aminopyridine as a scaffold of a biological probe . They showed no variance in absorbance, excitation, and emit wavelength (λ A = 270 nm, λ ex = 390 nm, λ em = 480 nm) when the substituent group was tertiary butyl, benzyl group, and cyclohexyl .
Eigenschaften
IUPAC Name |
6-phenylpyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2/c12-11-8-4-7-10(13-11)9-5-2-1-3-6-9/h1-8H,(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDWUSBKLDNVDDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00344633 | |
| Record name | 2-Amino-6-phenylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00344633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-6-phenylpyridine | |
CAS RN |
39774-25-9 | |
| Record name | 2-Amino-6-phenylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00344633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![3-[(Benzyloxy)amino]-N-[(benzyloxy)carbonyl]-D,L-alanine](/img/structure/B30094.png)



![(1R,4S)-2-Azabicyclo[2.2.1]hept-5-en-3-one](/img/structure/B30103.png)
